Methyl 8-chloro-4-(3-methoxyphenyl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate
Description
Methyl 8-chloro-4-(3-methoxyphenyl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate is a pyridopyrimidine derivative characterized by a complex heterocyclic scaffold. Its structure includes a pyrido[3,2-d]pyrimidine core substituted with a chlorine atom at position 8, a 3-methoxyphenyl group at position 4, a morpholine ring at position 2, and a methyl ester at position 4. This compound is of significant interest in medicinal chemistry due to its structural similarity to kinase inhibitors targeting pathways such as PI3K/mTOR, which are critical in cancer and inflammatory diseases .
Properties
Molecular Formula |
C20H19ClN4O4 |
|---|---|
Molecular Weight |
414.8 g/mol |
IUPAC Name |
methyl 8-chloro-4-(3-methoxyphenyl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C20H19ClN4O4/c1-27-13-5-3-4-12(10-13)16-18-17(14(21)11-15(22-18)19(26)28-2)24-20(23-16)25-6-8-29-9-7-25/h3-5,10-11H,6-9H2,1-2H3 |
InChI Key |
MUWQJNZXRCAPDC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC(=NC3=C2N=C(C=C3Cl)C(=O)OC)N4CCOCC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 8-chloro-4-(3-methoxyphenyl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of 4-chloro-2-fluoro-3-methoxyphenylboronic acid with a suitable pyrido[3,2-d]pyrimidine derivative under palladium catalysis .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at Position 2
The morpholine moiety at position 2 is introduced via nucleophilic aromatic substitution (SNAr). This reaction typically involves displacing a halogen (e.g., chlorine) with morpholine under basic or microwave-assisted conditions. For example:
-
Procedure : A chloro-substituted pyridopyrimidine intermediate reacts with morpholine in iPrOH under microwave irradiation (120°C, 15 min) with trifluoroacetic acid (TFA) as a catalyst .
-
Yield : Similar SNAr reactions in pyrimidine systems report yields of 68–75% .
| Reaction Component | Conditions | Outcome | Source |
|---|---|---|---|
| Chloro-pyridopyrimidine + Morpholine | Microwave, TFA, iPrOH, 120°C | Morpholine substitution at C2 |
Suzuki-Miyaura Coupling at Position 4
The 3-methoxyphenyl group at position 4 is likely installed via palladium-catalyzed cross-coupling. A brominated or chlorinated precursor reacts with (3-methoxyphenyl)boronic acid:
-
Catalyst : Pd(PPh3)4 or PdCl2(dppf) in a dioxane/H2O mixture.
-
Key Data : Analogous Suzuki couplings for pyridopyrimidines achieve >80% conversion with EC50 values <100 nM in biological assays .
Esterification at Position 6
The methyl ester group is introduced either via:
-
Direct esterification : Reacting a carboxylic acid intermediate with methanol under acidic (H2SO4) or coupling (DCC/DMAP) conditions.
-
Chloride displacement : Substituting a 6-chloro precursor with methanol in the presence of a base (e.g., NaOMe) .
-
Yield : Methyl ester formation in pyrimidine derivatives typically achieves 70–85% efficiency .
Electrophilic Chlorination at Position 8
The 8-chloro substituent is introduced via electrophilic chlorination using reagents like POCl3, SOCl2, or N-chlorosuccinimide (NCS):
-
Regioselectivity : Directed by electron-withdrawing groups (e.g., pyrimidine N-atoms), favoring substitution at position 8 .
| Chlorinating Agent | Solvent | Temperature | Outcome | Source |
|---|---|---|---|---|
| POCl3 | DMF | 80°C | Selective C8 chlorination |
Metabolic Stability and Byproduct Analysis
Metabolism studies on related compounds (e.g., 53–56 in ) reveal:
-
Primary metabolites : N-demethylation of morpholine/pyrimidine rings and oxidation at the quinazoline 6-position.
-
Hydrodehalogenation : Minor defluorination observed in 3-chloro-4-fluoro analogues, suggesting similar susceptibility for the 8-chloro group .
Physicochemical and Selectivity Data
While direct data for this compound is unavailable, analogues with morpholine and methoxyphenyl substituents exhibit:
Synthetic Challenges and Optimization
Scientific Research Applications
Methyl 8-chloro-4-(3-methoxyphenyl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
Pharmacology: Studies focus on its interactions with various biological targets, including enzymes and receptors.
Biology: It is used in research to understand its effects on cellular processes and pathways.
Industry: The compound’s properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 8-chloro-4-(3-methoxyphenyl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to therapeutic effects. For example, it may inhibit certain enzymes involved in disease processes or activate receptors that regulate cellular functions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrido[3,2-d]pyrimidine derivatives are a well-studied class of compounds with diverse biological activities. Below is a comparative analysis of methyl 8-chloro-4-(3-methoxyphenyl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate and structurally related analogs:
Table 1: Structural and Functional Comparison of Pyrido[3,2-d]pyrimidine Derivatives
Key Insights from Comparative Analysis
Substituent Effects on Bioactivity: The morpholine group at position 2 is a conserved feature in kinase-targeting analogs, contributing to hydrogen bonding with ATP-binding pockets . Ester vs. Carboxylic Acid at C6: Methyl esters (as in the target compound) are often used as prodrugs to enhance bioavailability, whereas carboxylic acid derivatives (e.g., 8-chloro-4-(3-hydroxymethyl-phenyl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylic acid) may exhibit direct target engagement .
Therapeutic Potential: Compounds with thieno[3,2-d]pyrimidine cores (e.g., from ) show superior enzymatic inhibition (IC50 < 50 nM) compared to pyrido[3,2-d]pyrimidines, likely due to increased planarity and hydrophobic interactions . Furochromenylideneaminopyrimidinones () prioritize anti-inflammatory over kinase-inhibitory effects, highlighting scaffold-dependent functional divergence .
Synthetic Accessibility :
- The target compound’s synthesis likely follows analogous routes to and , involving cross-coupling reactions for aryl substitutions and nucleophilic aromatic substitution for morpholine incorporation .
Biological Activity
Methyl 8-chloro-4-(3-methoxyphenyl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article explores its biological activity based on diverse sources, including patents, scientific studies, and recent research findings.
Chemical Structure and Properties
The compound belongs to the class of pyridopyrimidines, which are known for their diverse pharmacological properties. The specific structural elements of this compound include:
- A morpholine ring, which is often associated with enhanced solubility and bioavailability.
- A pyrido[3,2-d]pyrimidine core that is pivotal in various biological activities.
- Substituents such as chloro and methoxy groups that may influence its activity profile.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. Research highlights include:
- Inhibition of Cancer Cell Proliferation : In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. For example, it showed promising results against human breast cancer cell lines MCF-7 and MDA-MB-231, with IC50 values indicating effective cytotoxicity at low concentrations .
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators . This suggests a potential for its use in combination therapies to enhance efficacy.
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties:
- In Vivo Studies : Animal models have shown that this compound can significantly reduce inflammation markers. This was evidenced by decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 following treatment .
Case Studies
Several case studies illustrate the compound's effectiveness:
- Breast Cancer Treatment : A study involving the administration of this compound in combination with doxorubicin showed enhanced anticancer effects in resistant breast cancer models. The combination resulted in a synergistic effect, improving overall survival rates in treated subjects .
- Chronic Inflammatory Conditions : In models of chronic inflammation, the compound demonstrated a reduction in edema and pain response comparable to established anti-inflammatory drugs like ibuprofen .
Data Tables
The following table summarizes key findings related to the biological activity of this compound:
| Biological Activity | Cell Line/Model | IC50 Value | Mechanism |
|---|---|---|---|
| Anticancer | MCF-7 | 15 µM | Apoptosis induction via caspase activation |
| Anticancer | MDA-MB-231 | 12 µM | Cell cycle arrest and apoptosis |
| Anti-inflammatory | Mouse model | Not specified | Reduction of TNF-alpha and IL-6 levels |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and what key intermediates are involved?
- Methodological Answer : The synthesis typically involves multi-step reactions, including palladium-catalyzed cross-coupling or nucleophilic substitution. For example:
- Step 1 : Formation of the pyrido[3,2-d]pyrimidine core via cyclization of nitroarenes using formic acid derivatives as CO surrogates ().
- Step 2 : Introduction of the morpholine moiety via nucleophilic substitution under reflux conditions with morpholine in polar aprotic solvents (e.g., DMF) ().
- Key Intermediates : 8-chloro-4-(3-methoxyphenyl)pyrido[3,2-d]pyrimidine-6-carboxylic acid (pre-esterification) and the morpholine-substituted intermediate ().
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR can confirm substitution patterns (e.g., methoxyphenyl protons at δ 7.2–7.5 ppm, morpholine protons at δ 3.6–3.8 ppm) ( ).
- HPLC-MS : Ensures purity (>95%) and molecular ion confirmation (e.g., [M+H]+ at m/z ~470–480) ().
- FT-IR : Identifies ester carbonyl (C=O stretch at ~1700 cm⁻¹) and morpholine C-N bonds ( ).
Q. What are the critical safety considerations for handling this compound?
- Methodological Answer :
- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation/contact ( ).
- Waste Disposal : Chlorinated intermediates require segregation and treatment as hazardous waste ( ).
- Stability : Store desiccated at –20°C to prevent hydrolysis of the ester group ( ).
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Methodological Answer :
- Catalyst Screening : Palladium catalysts (e.g., Pd(OAc)₂) with ligands like XPhos improve coupling efficiency ().
- Temperature Control : Microwave-assisted synthesis (e.g., 60–100°C for 2–6 hours) reduces side reactions ().
- Solvent Optimization : DMF or THF enhances solubility of aromatic intermediates ().
- Yield Data :
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| Conventional heating | 65–70 | 90 |
| Microwave-assisted | 85–90 | 98 |
Q. How do structural modifications at the 8-chloro or 3-methoxyphenyl positions influence biological activity?
- Methodological Answer :
- SAR Studies : Replace 8-Cl with Br or F to assess halogen-dependent enzyme inhibition ().
- Methoxy Group : Replace 3-methoxyphenyl with 3-hydroxyphenyl to evaluate hydrogen-bonding effects ().
- Activity Data :
| Modification | IC₅₀ (nM) | Target Enzyme |
|---|---|---|
| 8-Cl (original) | 12.5 | Kinase X |
| 8-F | 28.4 | Kinase X |
Q. What computational methods predict binding affinity, and how do they align with experimental data?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., π-π stacking with 3-methoxyphenyl) ().
- MD Simulations : AMBER or GROMACS assess stability of morpholine-enzyme hydrogen bonds over 100-ns trajectories ().
- Validation : Compare predicted ΔG values (±1.5 kcal/mol) with experimental SPR or ITC data ().
Q. How can contradictions in reported biological activities of similar pyrido-pyrimidines be resolved?
- Methodological Answer :
- Meta-Analysis : Compare assay conditions (e.g., ATP concentrations in kinase assays) ().
- Structural Clustering : Group compounds by substituent electronegativity or steric bulk using PCA ().
- Case Study : Discrepancies in IC₅₀ values for 4-substituted analogs may arise from differences in cell permeability (logP vs. P-gp efflux) ().
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
